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Compound of Interest

2-Hydrazinyl-7-methoxy-4-
Compound Name:
methylquinoline

cat. No.: B3059321

An In-depth Technical Guide to 2-Hydrazinyl-7-methoxy-4-methylquinoline

This guide provides a comprehensive technical overview of 2-Hydrazinyl-7-methoxy-4-
methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and
drug discovery. We will delve into its chemical identity, synthesis, characterization, reactivity,
and potential applications, offering field-proven insights for researchers, scientists, and drug
development professionals.

Core Compound Identification and Properties

2-Hydrazinyl-7-methoxy-4-methylquinoline is a substituted quinoline derivative featuring a
reactive hydrazinyl group at the C2 position. This functional group makes it a valuable
intermediate for constructing more complex molecular architectures.

Chemical Identity:

IUPAC Name: (7-methoxy-4-methylquinolin-2-yl)hydrazine

CAS Number: 97892-65-4[1]

Molecular Formula: C11H13NsO[1]

Molecular Weight: 203.24 g/mol [1]
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Physicochemical Properties:

Property Value Source
Molecular Weight 203.24 g/mol [1]
Molecular Formula C11H13NsO [1]
Off-white to yellow solid Inferred from similar
Appearance .
(predicted) compounds

Soluble in organic solvents like  Inferred from synthesis

Solubility
Ethanol, DMSO, DMF protocols[2]
] ] Not explicitly reported; Inferred from similar
Melting Point
expected to be >150 °C compounds

Synthesis and Purification: A Validated Workflow

The synthesis of hydrazinyl-quinolines is typically achieved through the nucleophilic
substitution of a corresponding halo-quinoline with hydrazine hydrate.[2][3] The most common
and cost-effective precursor is the 2-chloro derivative.

The causality behind this choice is twofold: the chlorine atom at the C2 position of the quinoline
ring is highly activated towards nucleophilic attack, and hydrazine hydrate is a potent, readily
available nucleophile. The methoxy and methyl groups on the quinoline core are generally
stable under these reaction conditions.

Experimental Protocol: Synthesis of 2-Hydrazinyl-7-
methoxy-4-methylquinoline
This protocol describes a reliable method starting from the commercially available 7-methoxy-

4-methylquinolin-2-ol.

Step 1: Chlorination of 7-methoxy-4-methylquinolin-2-ol The initial step involves converting the
hydroxyl group of the quinolinol precursor into a better leaving group (chloride) using a
standard chlorinating agent like phosphorus oxychloride (POCIs).

» To a round-bottom flask, add 7-methoxy-4-methylquinolin-2-ol (1 equivalent).
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o Carefully add phosphorus oxychloride (POCIs, 3-5 equivalents) dropwise at 0 °C. This is an
exothermic reaction and must be cooled to control the reaction rate and prevent side
reactions.

 After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours.
The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it slowly onto
crushed ice with vigorous stirring. This step quenches the excess POCIs and precipitates the
chlorinated product.

» Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCOs) solution until
the pH is ~7-8.

« Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-
7-methoxy-4-methylquinoline.

Step 2: Hydrazinolysis of 2-chloro-7-methoxy-4-methylquinoline This is the key step where the
hydrazinyl moiety is introduced.

e Suspend 2-chloro-7-methoxy-4-methylquinoline (1 equivalent) in ethanol or isopropanol in a
round-bottom flask.

e Add hydrazine hydrate (N2H4-H20, 5-10 equivalents) to the suspension. A large excess of
hydrazine hydrate is used to ensure complete reaction and minimize the formation of dimeric
byproducts.

o Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting
material is consumed.

e Cool the reaction mixture to room temperature. The product will often precipitate out of the
solution.

« Filter the solid product, wash with cold ethanol to remove excess hydrazine hydrate, and
then with diethyl ether.
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¢ Dry the product under vacuum. For higher purity, the crude product can be recrystallized
from ethanol.

Synthesis Workflow Diagram
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Figure 1: Synthesis Workflow for 2-Hydrazinyl-7-methoxy-4-methylquinoline
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Caption: Synthesis Workflow Diagram.
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Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques
iIs employed. The data below are predicted based on the structure and published data for
analogous compounds.[2]

* 'H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-ds, the spectrum is
expected to show distinct signals:

o A singlet for the methyl group (C4-CHs) around 6 2.5-2.7 ppm.
o Asinglet for the methoxy group (O-CHs) around & 3.9-4.0 ppm.

o Signals for the hydrazine protons (NH and NHz2), which may be broad and exchangeable
with D20.

o A set of multiplets or distinct doublets/singlets in the aromatic region (6 7.0-8.0 ppm)
corresponding to the protons on the quinoline ring.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon
skeleton, showing distinct peaks for the methyl, methoxy, and all aromatic and heterocyclic
carbons.

e IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the
hydrazine group (typically broad, around 3100-3300 cm~1), C=N and C=C stretching from the
quinoline ring (1500-1650 cm~1), and C-O stretching from the methoxy group (around 1250
cm™1).

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak
for the protonated molecule [M+H]* at m/z 204.24. High-resolution mass spectrometry
(HRMS) would confirm the elemental composition.[2]

Reactivity and Synthetic Utility

The synthetic value of 2-Hydrazinyl-7-methoxy-4-methylquinoline lies in the high reactivity of
its terminal hydrazine nitrogen. This nucleophilic site readily reacts with electrophilic partners,
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particularly carbonyl compounds, to form stable heterocyclic systems. This makes it a powerful
building block in diversity-oriented synthesis.

Key Reactions:

e Reaction with 3-Dicarbonyls: As demonstrated in related systems, reaction with [3-ketoesters
like ethyl acetoacetate leads to the formation of pyrazolones.[2] This is a classic Knorr
pyrazole synthesis, providing a robust method for creating 5-membered heterocyclic rings
appended to the quinoline core.

o Formation of Hydrazones: Reaction with various aldehydes and ketones yields Schiff bases
(hydrazones). These derivatives are often investigated for their own biological activities or
used as intermediates for further cyclization reactions.[4]

» Synthesis of Fused Heterocycles: The hydrazine moiety can participate in cyclocondensation
reactions to build fused ring systems, such as triazolo-quinolines, which are of great interest
in medicinal chemistry.

Reaction Pathways Diagram

Figure 2: Key Reaction Pathways
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Caption: Key Reaction Pathways.
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Potential Applications in Drug Development

The quinoline scaffold is a well-established "privileged structure” in medicinal chemistry,
forming the core of numerous approved drugs, particularly in oncology and infectious diseases.
The introduction of a hydrazinyl group at the C2 position provides a versatile handle for
creating novel derivatives with potential therapeutic value.

 Antiproliferative Agents: Quinoline derivatives are known to target various cellular pathways
involved in cancer progression. By using the hydrazinyl group to link the quinoline core to
other pharmacophores (like benzimidazoles), hybrid molecules can be designed to inhibit
targets such as protein kinases or disrupt cell cycle progression.[5]

o Antimalarial and Antimicrobial Agents: The 4-aminoquinoline core is famous for its
antimalarial properties (e.g., chloroquine). Modifications at other positions, facilitated by
reactive handles like the hydrazinyl group, allow for the exploration of new derivatives to
combat drug-resistant strains.

» Scaffolding for Combinatorial Chemistry: This compound serves as an excellent starting
point for building combinatorial libraries. The predictable reactivity of the hydrazine allows for
the rapid generation of a diverse set of molecules for high-throughput screening against
various biological targets.

Safety and Handling

While specific toxicology data for this exact compound is not readily available, it should be
handled with care, assuming the hazards associated with related hydrazine and quinoline
derivatives.[6]

o GHS Hazard Classification (Predicted):

[¢]

Acute Toxicity, Oral (Harmful)

Skin Irritation

o

o

Serious Eye Irritation

[¢]

May cause respiratory irritation
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» Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective
Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid
inhalation of dust and direct contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents
and strong acids.

» Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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